molecular formula C6H10Cl2N4O2 B2577988 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 399549-96-3

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride

Cat. No.: B2577988
CAS No.: 399549-96-3
M. Wt: 241.07
InChI Key: GFMYSAWNUFDLEE-UHFFFAOYSA-N
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Description

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with aminoethyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 5-chlorouracil with 2-aminoethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the chloro substituent, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-aminoethyl)amino-5-chlorouracil: A structurally similar compound with comparable biological activities.

    Tris(2-aminoethyl)amine: Another compound with aminoethyl groups, used in different applications.

Uniqueness

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYSAWNUFDLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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